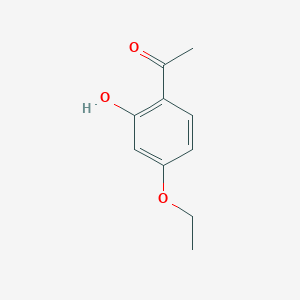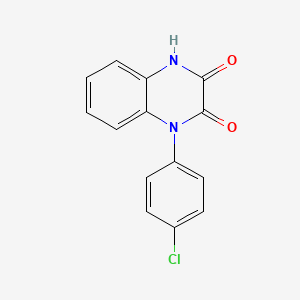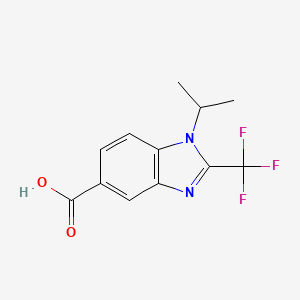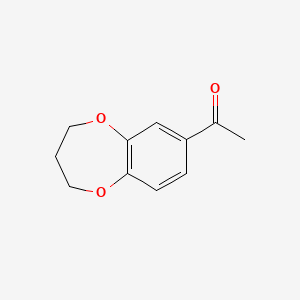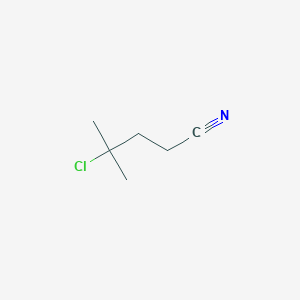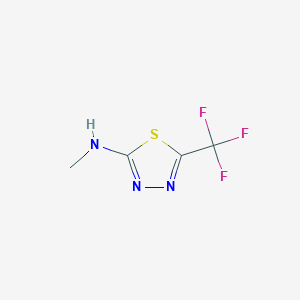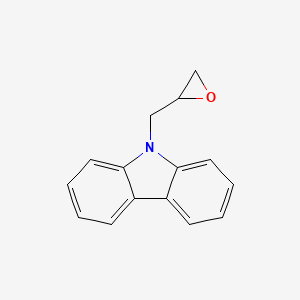
9-(Oxiran-2-ylmethyl)-9H-Carbazol
Übersicht
Beschreibung
9-(Oxiran-2-ylmethyl)-9H-carbazole: is an organic compound that features a carbazole core substituted with an oxirane (epoxide) ring at the 9-position. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology and Medicine:
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry:
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Polymers: Incorporated into polymer matrices to enhance their mechanical and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with epichlorohydrin under basic conditions. The process can be summarized as follows:
N-Alkylation: Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of 9-(chloromethyl)-9H-carbazole.
Epoxidation: The intermediate 9-(chloromethyl)-9H-carbazole undergoes an intramolecular cyclization to form the oxirane ring, yielding 9-(oxiran-2-ylmethyl)-9H-carbazole.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The oxirane ring can be opened by various oxidizing agents, leading to the formation of diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Substitution: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions that produce a variety of substituted carbazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Diols: Formed by the ring-opening of the oxirane with water or alcohols.
Amino Alcohols: Formed by the reaction with amines.
Thioethers: Formed by the reaction with thiols.
Wirkmechanismus
The mechanism of action of 9-(oxiran-2-ylmethyl)-9H-carbazole depends on its specific application. In biological systems, the oxirane ring can interact with nucleophilic sites in biomolecules, leading to covalent modifications. This interaction can affect various molecular targets and pathways, including enzyme inhibition and signal transduction.
Vergleich Mit ähnlichen Verbindungen
9-(Oxiran-2-ylmethyl)-1H-indole: Similar structure with an indole core instead of carbazole.
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole: A reduced form of the compound with additional hydrogen atoms.
Uniqueness:
Electronic Properties: The carbazole core imparts unique electronic properties that are advantageous in organic electronics.
Structural Versatility: The presence of the oxirane ring allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Eigenschaften
IUPAC Name |
9-(oxiran-2-ylmethyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJIZAPXBKMPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55774-96-4 | |
| Record name | 9H-Carbazole, 9-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55774-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70379573 | |
| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52131-82-5 | |
| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-(oxiran-2-ylmethyl)-9H-carbazole interesting for polymer synthesis?
A1: 9-(oxiran-2-ylmethyl)-9H-carbazole is a monomer containing both a carbazole group and an epoxy group. [] This unique structure makes it attractive for polymer synthesis via cationic ring-opening polymerization (CROP). The carbazole group is known for its electron-donating properties and can impart desirable properties to the resulting polymers, such as fluorescence or hole-transporting capabilities. Meanwhile, the epoxy group serves as the reactive site for the CROP process, allowing for the formation of polymer chains.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



